2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate
Description
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound that features a furan ring, a quinazolinone moiety, and a morpholine-4-carbodithioate group
Properties
Molecular Formula |
C19H20N4O4S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C19H20N4O4S2/c24-15-9-12(16-2-1-5-27-16)8-14-13(15)10-20-18(21-14)22-17(25)11-29-19(28)23-3-6-26-7-4-23/h1-2,5,10,12H,3-4,6-9,11H2,(H,20,21,22,25) |
InChI Key |
BFANXKFXQACWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholine-4-carbodithioate Group: This step involves the reaction of the quinazolinone-furan intermediate with morpholine-4-carbodithioate under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, converting it to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted morpholine-4-carbodithioate derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines a furan ring with a quinazolinone moiety, which is known for its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 363.4 g/mol. The presence of the morpholine and carbodithioate functional groups further enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with quinazolinone structures have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties due to its structural components .
- A study demonstrated that related compounds can inhibit specific kinases involved in cancer progression, which could be a pathway for therapeutic development .
- Antimicrobial Properties :
- Enzyme Inhibition :
Agricultural Chemistry Applications
- Pesticidal Activity :
- The structural features of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate suggest potential use as a pesticide or herbicide. Compounds with similar frameworks have been shown to possess herbicidal properties through interference with plant growth regulators .
Materials Science Applications
- Polymer Chemistry :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
Uniqueness
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate is unique due to its combination of a furan ring, a quinazolinone moiety, and a morpholine-4-carbodithioate group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
The compound 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a furan ring and a quinazoline moiety. The presence of these functional groups contributes to its unique biological properties.
Anticancer Activity
Several studies have indicated that compounds containing quinazoline and furan moieties exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- It is believed to interact with various signaling pathways, including those involving G protein-coupled receptors (GPCRs), which are crucial in cancer progression and metastasis .
-
Case Studies :
- In a study involving human breast cancer cell lines, the compound demonstrated an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutic agents .
- Another study reported that treatment with this compound resulted in reduced tumor growth in xenograft models of prostate cancer .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains.
- In vitro Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria, exhibiting significant inhibitory effects on growth .
- Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to existing antibiotics .
Enzyme Inhibition
Research has suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Targets :
- It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms .
- Inhibition studies revealed that the compound binds effectively to the active site of DHFR, leading to decreased enzyme activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
